methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-24-18(14-6-10-17(27-2)11-7-14)12-22-21(24)29-13-19(25)23-16-8-4-15(5-9-16)20(26)28-3/h4-12H,13H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYBOACOUMTMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
- IUPAC Name : Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
The biological activity of methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate is primarily attributed to its interactions with specific enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Compounds structurally related to methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate have shown inhibition of PTPs, which play a crucial role in cancer cell signaling pathways .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity:
- MIC Values :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of related compounds, revealing that derivatives with similar structural motifs exhibited IC50 values ranging from 0.49 to 5.85 µM against various cancer cell lines, indicating a promising therapeutic index for further development .
Case Study 2: Antimicrobial Screening
A comprehensive screening of methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate demonstrated significant antimicrobial activity across multiple strains, supporting its potential as a lead compound for antibiotic development .
Data Table: Biological Activity Overview
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that derivatives of imidazole and benzimidazole compounds exhibit significant antimicrobial properties. Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antitubercular Activity
A study synthesized and evaluated a series of compounds similar to methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate for their antitubercular activity against Mycobacterium tuberculosis. The results showed promising in vitro activity, with certain derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard treatments .
Table 1: Antimicrobial Activity Results
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| W6 | S. aureus | 5.19 | |
| W1 | C. albicans | 5.08 | |
| W17 | Mycobacterium tuberculosis | 10.0 |
Anticancer Activity
The anticancer potential of methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate has been a focal point in recent studies, particularly against various cancer cell lines.
Case Study: In Vitro Anticancer Screening
In a study assessing the anticancer activity of synthesized analogues, methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate derivatives demonstrated significant cytotoxicity against human colorectal carcinoma cell lines. The compound W17 exhibited an IC50 value of 4.12 µM, outperforming standard chemotherapeutic agents such as 5-fluorouracil (IC50 = 7.69 µM) .
Table 2: Anticancer Activity Results
Antimicrobial Mechanism
The antimicrobial action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes within the pathogen, leading to cell death .
Anticancer Mechanism
For anticancer properties, the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential, which are common mechanisms observed in imidazole derivatives .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and linker types. Key comparisons include:
Compound 9e ()
- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide.
- Comparison :
- Shares the 4-methoxyphenyl substituent but positions it on a thiazole ring instead of an imidazole.
- Replaces the thioacetamido linker with a triazole-acetamide bridge.
- Incorporates a benzodiazole moiety, which may enhance π-π stacking interactions compared to the simpler benzoate ester in the target compound.
- Synthesis : Involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amide coupling, contrasting with the target compound’s likely thiol-alkylation steps .
Compound 14s ()
- Structure: 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one.
- Comparison: Features a diimidazo core with dual methoxy-substituted aryl groups, differing from the mono-imidazole structure of the target. Contains an iminoquinone-like moiety (5-imino-1H-imidazol-2(5H)-one), which may confer redox activity absent in the target compound .
Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate ()
- Structure : A benzimidazole analog with a methyl group at position 5 and a methyl benzoate ester.
- Comparison: Replaces the imidazole-thioacetamido unit with a benzimidazole ring, increasing aromatic surface area.
Spectral and Physicochemical Data
Q & A
Q. Q1: What are the key considerations for optimizing the synthesis of methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate?
Answer: The synthesis requires precise control of reaction conditions, including:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilic substitution reactions between thiol and acetamide groups .
- Catalysts : Potassium carbonate or triethylamine is often used to deprotonate thiols and accelerate thioether bond formation .
- Temperature : Reflux conditions (70–100°C) are typically employed to ensure complete conversion of intermediates .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product with >95% purity .
Q. Q2: How can researchers confirm the structural integrity of this compound during synthesis?
Answer: Characterization involves:
- NMR spectroscopy : H and C NMR confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH) and acetamido moiety (δ ~2.2 ppm for CH) .
- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z 386.49 for CHNOS) .
- Infrared spectroscopy (IR) : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-S bond) confirm functional groups .
Advanced Research Questions
Q. Q3: What experimental strategies are recommended to resolve contradictions in biological activity data for structurally analogous compounds?
Answer: Contradictions often arise from variations in assay conditions or off-target effects. Mitigation strategies include:
- Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to identify true dose-dependent effects .
- Selectivity assays : Use kinase/enzyme panels to rule out non-specific binding .
- Structural analogs : Compare activity of derivatives (e.g., substituting 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- Molecular docking : Validate binding hypotheses using software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2) .
Q. Q4: How can researchers design experiments to elucidate the mechanism of action of this compound?
Answer: A multi-modal approach is recommended:
- Cellular assays : Measure apoptosis (Annexin V/PI staining) or proliferation (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) to inform pharmacokinetic modeling .
- In vivo models : Evaluate efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., VEGF, IL-6) .
Q. Q5: What are the methodological challenges in scaling up the synthesis of this compound for preclinical studies?
Answer: Key challenges include:
- Reaction scalability : Transitioning from batch to flow chemistry requires optimizing residence time and solvent volume .
- Impurity control : Trace thiol byproducts may require orthogonal purification (e.g., reverse-phase HPLC) .
- Yield optimization : Pilot studies suggest a 15–20% yield drop at >10 g scale due to inefficient mixing; countermeasures include high-shear reactors .
Data Analysis and Interpretation
Q. Q6: How should researchers handle discrepancies between computational predictions and experimental results for this compound’s bioactivity?
Answer: Discrepancies may arise from force field inaccuracies or solvation effects. Solutions include:
- Re-optimize docking parameters : Adjust grid box size to encompass allosteric sites or use QM/MM hybrid methods .
- MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (k/k) .
Q. Q7: What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
Answer:
- Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC values .
- ANOVA with post-hoc tests : Compare means across doses (e.g., Tukey’s HSD for p < 0.05 significance) .
- Synergy analysis : Use Chou-Talalay’s combination index (CI) for studies with combination therapies .
Safety and Handling
Q. Q8: What safety protocols are essential for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute dermal/ocular toxicity (GHS Category 4) .
- Ventilation : Use fume hoods to minimize inhalation exposure .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
